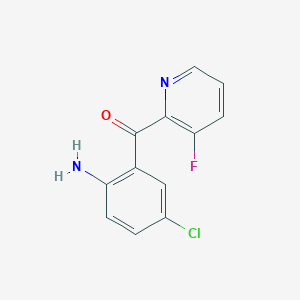
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone is a chemical compound with the molecular formula C13H9ClFNO. It is known for its unique structure, which includes both an amino group and a fluoropyridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone typically involves the reaction of 2-amino-5-chlorobenzophenone with 3-fluoropyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the two aromatic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoropyridine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
- (2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone
Uniqueness
(2-Amino-5-chlorophenyl)(3-fluoropyridin-2-yl)methanone is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential for biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H8ClFN2O |
|---|---|
Poids moléculaire |
250.65 g/mol |
Nom IUPAC |
(2-amino-5-chlorophenyl)-(3-fluoropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H8ClFN2O/c13-7-3-4-10(15)8(6-7)12(17)11-9(14)2-1-5-16-11/h1-6H,15H2 |
Clé InChI |
AVOKCSINMMKZMC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


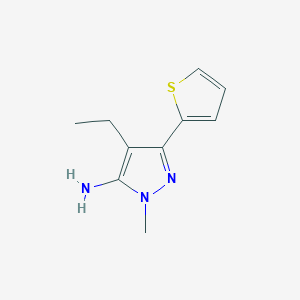
![7-Hydroxy-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13084152.png)

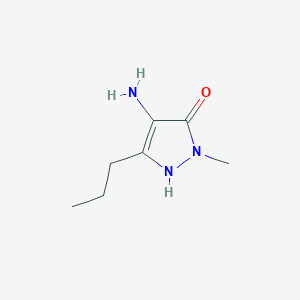

![1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B13084164.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)
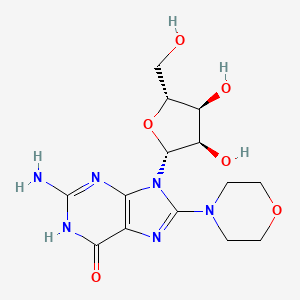
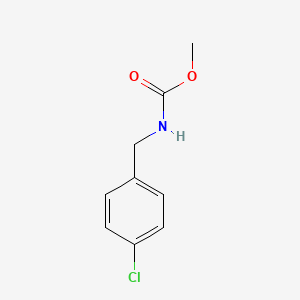
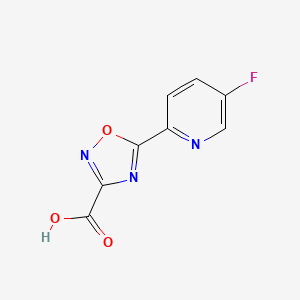


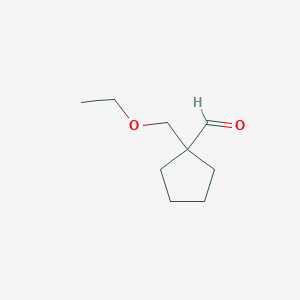
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13084215.png)
